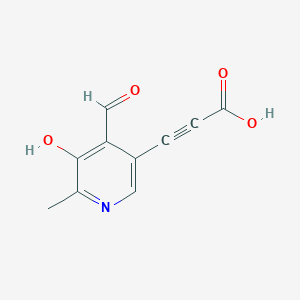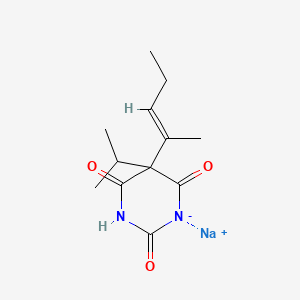
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt is a chemical compound with the molecular formula C12-H18-N2-O3.Na and a molecular weight of 261.31 . This compound is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants .
Preparation Methods
The synthesis of barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt involves the reaction of barbituric acid with isopropyl and methylbutenyl groups under specific conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced using common reducing agents to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt involves its interaction with specific molecular targets, such as receptors in the central nervous system . The compound may modulate the activity of neurotransmitters, leading to its depressant effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Barbituric acid, 5-isopropyl-5-(1-methyl-1-butenyl)-, sodium salt can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its anesthetic and sedative properties.
Secobarbital: Employed as a short-term treatment for insomnia.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
64038-29-5 |
|---|---|
Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;5-[(E)-pent-2-en-2-yl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6-8(4)12(7(2)3)9(15)13-11(17)14-10(12)16;/h6-7H,5H2,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b8-6+; |
InChI Key |
UOKVDNRGKGWJTL-WVLIHFOGSA-M |
Isomeric SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Canonical SMILES |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


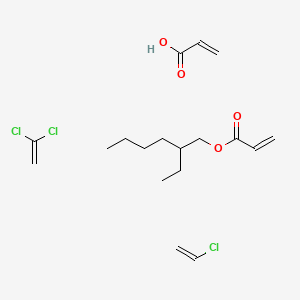

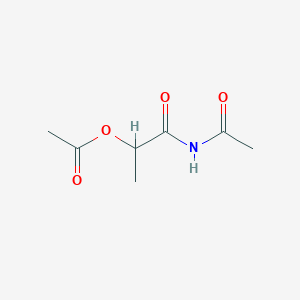

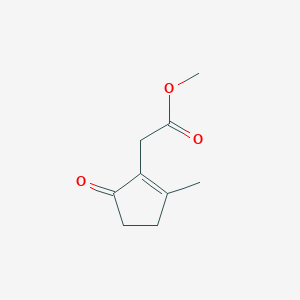

![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

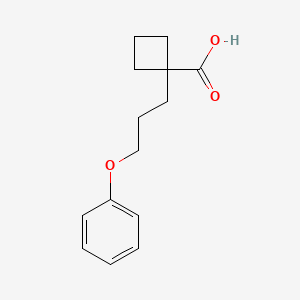
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
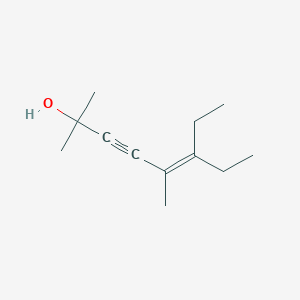

![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
